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Compound of Interest

Compound Name:

4-

[(Diethoxyphosphoryl)methyl]benz

oic acid

Cat. No.: B142382 Get Quote

4-[(Diethoxyphosphoryl)methyl]benzoic acid is a molecule of significant interest, particularly

in the development of advanced materials such as non-halogenated flame retardants.[1] Its

utility stems from its bifunctional nature, incorporating both a reactive carboxylic acid group and

a phosphonate ester moiety. This unique combination allows it to be chemically integrated into

polymer backbones, such as polyesters and polyurethanes, imparting permanent, non-

migrating flame retardant properties.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural

verification and purity assessment of this compound. The presence of magnetically active

nuclei—¹H, ¹³C, and ³¹P—provides a detailed electronic and structural map of the molecule.

This guide, intended for researchers and drug development professionals, offers a deep dive

into the analysis of its NMR spectra, explaining the causality behind the observed chemical

shifts, multiplicities, and coupling constants.

Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is paramount for accurate spectral

assignment. The following diagram illustrates the standard numbering convention used

throughout this guide for the analysis of 4-[(Diethoxyphosphoryl)methyl]benzoic acid.

Caption: Structure of 4-[(Diethoxyphosphoryl)methyl]benzoic acid with atom labeling.
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Part 1: ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a wealth of information through chemical shifts, signal

integration, and spin-spin coupling patterns. For this molecule, analysis in a solvent like DMSO-

d₆ is often preferred to ensure the observation of the acidic carboxylic proton.

Detailed Signal Assignments
Carboxylic Proton (Hₐ): The proton of the carboxylic acid is the most deshielded in the

molecule. It typically appears as a very broad singlet at a chemical shift greater than 10 ppm,

often between 10-13 ppm.[2][3] This significant downfield shift is due to its acidic nature and

participation in hydrogen bonding, either with other acid molecules (forming dimers) or with

the NMR solvent.[2][4] In deuterated solvents like D₂O, this proton will readily exchange with

deuterium, causing the signal to disappear, a definitive test for its presence.[3]

Aromatic Protons (Hₑ & Hₑ): The para-substituted benzene ring gives rise to a classic AA'BB'

system, which often simplifies to two distinct doublets.

Hₑ (protons at C2/C6): These protons are ortho to the electron-withdrawing carboxylic acid

group (-COOH). They are more deshielded and appear further downfield, typically around

7.9-8.1 ppm.

Hₑ (protons at C3/C5): These protons are ortho to the methylenephosphonate group [-

CH₂P(O)(OEt)₂]. They appear slightly upfield compared to Hₑ, generally in the range of

7.4-7.6 ppm.

Coupling: Both signals appear as doublets due to coupling with their ortho neighbors

(³JHH), with a typical coupling constant of ~8 Hz.[5] A small four-bond coupling to the

phosphorus atom (⁴JPH) might also be observed, potentially causing slight broadening or

fine splitting of the Hc signal.[6]

Benzylic Methylene Protons (Hₐ): These two protons are chemically equivalent and are

adjacent to the phosphorus atom.

Multiplicity & Coupling: They appear as a distinct doublet, not because of coupling to other

protons, but due to a two-bond coupling to the ³¹P nucleus (²JPH). This coupling is a key

signature of the phosphonate group.
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Chemical Shift: The signal is typically found around 3.3-3.5 ppm.

Coupling Constant: The ²JPH coupling constant is characteristically large, in the range of

20-23 Hz.[6][7][8]

Ethoxy Group Protons (Hₑ & Hₑ): The two ethyl groups are equivalent.

Methylene Protons (Hₑ, -OCH₂-): These protons are coupled to both the adjacent methyl

protons (Hₑ) and the ³¹P nucleus. This results in a complex multiplet, often described as a

quintet or a doublet of quartets, centered around 4.0-4.1 ppm. The coupling constants are

typically ³JHH ≈ 7 Hz and ³JPH ≈ 7-8 Hz.

Methyl Protons (Hₑ, -CH₃): These protons are coupled only to the adjacent methylene

protons (Hₑ), resulting in a clean triplet. This signal appears in the upfield region, around

1.1-1.3 ppm, with a coupling constant (³JHH) of approximately 7 Hz.

Summary of Predicted ¹H NMR Data

Proton Label Assignment
Expected
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant(s) (J,
Hz)

Hₐ -COOH > 10
broad singlet (br

s)
N/A

Hₑ
Ar-H (ortho to

COOH)
7.9 - 8.1 doublet (d) ³JHH ≈ 8

Hₑ
Ar-H (ortho to

CH₂)
7.4 - 7.6 doublet (d) ³JHH ≈ 8

Hₐ -CH₂-P 3.3 - 3.5 doublet (d) ²JPH ≈ 22

Hₑ -OCH₂CH₃ 4.0 - 4.1 quintet / dq
³JHH ≈ 7, ³JPH ≈

7

Hₑ -OCH₂CH₃ 1.1 - 1.3 triplet (t) ³JHH ≈ 7

Part 2: ¹³C NMR Spectral Analysis
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The ¹³C NMR spectrum, particularly when proton-decoupled, reveals the number of unique

carbon environments. The key feature in the spectrum of this molecule is the presence of

carbon-phosphorus (C-P) coupling, which is invaluable for unambiguous signal assignment.

Detailed Signal Assignments
Carbonyl Carbon (C7): The carboxylic acid carbon is significantly deshielded and appears

downfield, typically in the range of 167-173 ppm.[3][9]

Aromatic Carbons (C1-C6): Due to the para-substitution, four distinct aromatic carbon

signals are expected. C-P coupling extends through the aromatic system, aiding in their

assignment.

C4 (ipso- to CH₂P): This carbon, directly attached to the methylenephosphonate group, is

expected around 138-142 ppm and will exhibit a two-bond coupling to phosphorus (²JCP).

C1 (ipso- to COOH): The carbon bearing the carboxylic acid group typically resonates

around 130-133 ppm.

C2/C6 (ortho to COOH): These carbons appear around 129-131 ppm.

C3/C5 (ortho to CH₂P): These carbons are found around 128-130 ppm and will show a

three-bond coupling to phosphorus (³JCP).

Benzylic Methylene Carbon (C8): This carbon resonates in the range of 33-35 ppm. Its most

defining feature is a very large one-bond coupling to the phosphorus nucleus (¹JCP), often

exceeding 130 Hz. This large coupling constant is a definitive identifier for a carbon directly

bonded to a phosphonate phosphorus.

Ethoxy Carbons (C9, C10):

Methylene Carbon (C9, -OCH₂-): This carbon signal appears around 62-64 ppm and is

split into a doublet by two-bond coupling to phosphorus (²JCP) with a J-value of ~5-7 Hz.

Methyl Carbon (C10, -CH₃): The terminal methyl carbon is found in the upfield region,

around 16-17 ppm. It also experiences coupling to phosphorus over three bonds (³JCP),

resulting in a doublet with a J-value of ~5-6 Hz.
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Summary of Predicted ¹³C NMR Data
Carbon Label Assignment

Expected Chemical
Shift (δ, ppm)

Expected C-P
Coupling (JCP, Hz)

C7 -COOH 167 - 173 ~0

C4 C-CH₂P (ipso) 138 - 142 ²JCP ≈ 5-10

C1 C-COOH (ipso) 130 - 133 ⁴JCP ≈ 1-3

C2/C6 Ar-C (ortho to COOH) 129 - 131 ⁵JCP ≈ 0

C3/C5 Ar-C (ortho to CH₂) 128 - 130 ³JCP ≈ 5-10

C9 -OCH₂CH₃ 62 - 64 ²JCP ≈ 5-7

C8 -CH₂-P 33 - 35 ¹JCP > 130

C10 -OCH₂CH₃ 16 - 17 ³JCP ≈ 5-6

Part 3: ³¹P NMR Spectral Analysis
³¹P NMR is a highly specific technique that provides direct information about the phosphorus

environment.[10]

Chemical Shift: For a pentavalent phosphonate ester of this type, a single sharp peak is

expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift is typically

observed in the range of +18 to +25 ppm relative to an 85% H₃PO₄ external standard.[11]

Coupling: In a proton-coupled ³¹P spectrum, this signal would be highly complex. It would be

split by the two benzylic protons (Hₐ) and the four methylene protons of the two ethoxy

groups (Hₑ), resulting in a multiplet of multiplets. However, ³¹P spectra are most commonly

acquired with proton decoupling to yield a simple singlet for ease of analysis and improved

signal-to-noise.

Experimental Protocols & Methodologies
Trustworthy data begins with meticulous sample preparation. The following protocol outlines

the standard procedure for preparing a sample of 4-[(Diethoxyphosphoryl)methyl]benzoic
acid for NMR analysis.
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Sample Preparation

Data Acquisition

Data Processing

1. Weigh Sample
(10-20 mg for ¹H, 25-50 mg for ¹³C)

2. Dissolve in Deuterated Solvent
(0.6-0.7 mL DMSO-d₆ or CDCl₃)

3. Vortex/Sonicate
(Ensure complete dissolution)

4. Transfer to NMR Tube
(Use pipette with filter)

5. Insert into Spectrometer
(e.g., 400 MHz)

6. Lock and Shim
(Optimize magnetic field homogeneity)

7. Acquire Spectra
(¹H, ¹³C{¹H}, ³¹P{¹H})

8. Process Data
(FT, Phase/Baseline Correction)

9. Reference Spectra
(TMS or residual solvent peak)

10. Integrate & Analyze
(Assign peaks, measure couplings)

Click to download full resolution via product page

Caption: Standard workflow for NMR sample preparation and spectral analysis.
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Step-by-Step Methodology
Weighing: Accurately weigh the solid sample. For a standard ¹H NMR spectrum, 10-20 mg is

sufficient. For a ¹³C NMR spectrum, which is inherently less sensitive, a more concentrated

sample of 25-50 mg is recommended.

Solvent Selection & Dissolution: Choose an appropriate deuterated solvent.

DMSO-d₆: Highly recommended for this compound. It is polar and effectively dissolves the

carboxylic acid. Its residual proton peak (~2.50 ppm) does not interfere with sample

signals, and it allows for the clear observation of the acidic proton.

CDCl₃: Can be used, but the carboxylic acid may have lower solubility. The acidic proton

signal in CDCl₃ is often very broad and its chemical shift is highly concentration-

dependent.[2]

Add approximately 0.6-0.7 mL of the chosen solvent to the vial containing the sample.

Homogenization: Vortex the vial, or place it in an ultrasonic bath for a few minutes, until the

solid is completely dissolved. A clear, homogenous solution is critical for acquiring high-

quality spectra.

Transfer: Using a clean Pasteur pipette, preferably with a small cotton or glass wool plug to

filter out any particulate matter, transfer the solution into a 5 mm NMR tube.

Acquisition: Insert the sample into the NMR spectrometer. Perform standard locking, tuning,

and shimming procedures to optimize the magnetic field. Acquire the ¹H, proton-decoupled

¹³C, and proton-decoupled ³¹P spectra using standard instrument parameters.

Conclusion
The NMR spectral analysis of 4-[(Diethoxyphosphoryl)methyl]benzoic acid is a clear

demonstration of how multiparametric data can be synthesized for unambiguous structural

confirmation. The ¹H spectrum is defined by the downfield acidic proton, the distinct AA'BB'

aromatic system, and, most characteristically, the large ²JPH coupling of the benzylic protons.

The ¹³C spectrum is confirmed by the numerous C-P couplings of varying magnitudes,

especially the large one-bond coupling of the benzylic carbon. Finally, the ³¹P spectrum
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provides a simple and direct confirmation of the phosphonate group's electronic environment.

Together, these three NMR techniques provide a comprehensive and self-validating system for

the characterization of this important bifunctional molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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